Chlorotrihexylsilane

説明

Overview of Organosilane Chemistry and its Relevance to Chlorotrihexylsilane

Classification and General Characteristics of Organosilanes

Organosilanes are a diverse class of compounds with the general formula R_nSiX_{4-n}, where 'R' can be an alkyl, aryl, or other organic group, and 'X' represents a hydrolyzable group such as a halogen or an alkoxy group. alfa-chemistry.comresearchgate.net They can be broadly classified based on the nature of the organic and hydrolyzable groups attached to the silicon atom. alfa-chemistry.commdpi.com

One major class is organofunctional silanes, which possess both an organic functional group and a hydrolyzable group. nih.gov This dual functionality allows them to act as a bridge between organic and inorganic materials. ipsonline.in The silicon-carbon bond in organosilanes is generally stable, while the Si-X bond is susceptible to hydrolysis. wikipedia.org This reactivity is central to many of their applications.

General characteristics of organosilanes include:

Thermal Stability : Many organosilanes exhibit high thermal stability.

Hydrophobicity : The presence of organic groups often imparts water-repellent properties. hskbrchemical.com

Low Surface Energy : This property is beneficial in applications such as coatings and release agents.

Chemical Reactivity : The presence of hydrolyzable groups allows for reactions with a variety of substrates. researchgate.net

Table 1: Classification of Organosilanes

| Class | General Formula | Key Characteristics | Examples |

|---|---|---|---|

| Alkyl Silanes | R_nSiX_{4-n} | Non-polar, hydrophobic | Tetramethylsilane |

| Aryl Silanes | Ar_nSiX_{4-n} | Increased thermal stability | Phenyltrichlorosilane |

| Chlorosilanes | R_nSiCl_{4-n} | Highly reactive, precursors for other silanes | Dichlorodimethylsilane |

| Alkoxysilanes | R_nSi(OR')_{4-n} | Hydrolyze to form silanols, used in sol-gel processes | Tetraethoxysilane (TEOS) |

| Aminosilanes | (R_2N)nSiX{4-n} | Act as adhesion promoters, soluble in water | (3-Aminopropyl)triethoxysilane (APTES) |

Importance of Organosilanes as Coupling Agents and Adhesion Promoters

A primary application of organosilanes is their use as coupling agents and adhesion promoters, particularly at the interface between organic polymers and inorganic substrates. zmsilane.comresearchgate.net Their bifunctional nature allows them to form a durable chemical bridge between these dissimilar materials. ipsonline.in

The mechanism involves the hydrolysis of the alkoxy or other hydrolyzable groups on the silane to form reactive silanol (Si-OH) groups. researchgate.netzmsilane.com These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials like glass, metals, and silica, forming stable siloxane (Si-O-Si) bonds. researchgate.net The organic functional group on the silane is chosen to be compatible and reactive with the organic polymer matrix, forming a strong covalent bond. ipsonline.in This molecular-level linkage enhances adhesion, improves mechanical strength, and increases resistance to environmental factors like moisture. zmsilane.comonlytrainings.com

Broader Context of Organosilane Applications in Materials Science

The unique properties of organosilanes have led to their widespread use in materials science. hskbrchemical.com They are integral to the development of advanced materials with tailored properties. hskbrchemical.comresearchgate.net

Key application areas include:

Coatings and Surface Modification : Organosilanes are used to create protective coatings that provide corrosion resistance, hydrophobicity, and improved durability on various surfaces. hskbrchemical.comchemimpex.com

Composites and Filled Polymers : As coupling agents, they are essential in the manufacturing of reinforced plastics and other composite materials, improving the dispersion of inorganic fillers within polymer matrices. chemimpex.comresearchgate.net

Nanotechnology : In nanotechnology, organosilanes are employed to functionalize the surfaces of nanoparticles, enhancing their stability and dispersibility in different media. hskbrchemical.comchemimpex.com

Electronics : They are used in the fabrication of semiconductor devices for depositing thin films with specific electrical characteristics. hskbrchemical.comchemimpex.com

Biomedical Applications : Organosilanes are used to modify the surfaces of biomedical devices and in drug delivery systems. hskbrchemical.com

特性

IUPAC Name |

chloro(trihexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39ClSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSBCHNVPAYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

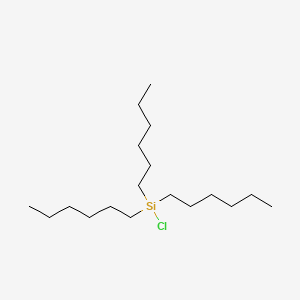

CCCCCC[Si](CCCCCC)(CCCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063107 | |

| Record name | Silane, chlorotrihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-67-1 | |

| Record name | Chlorotrihexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrihexylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrihexylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, chlorotrihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotrihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrihexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorotrihexylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW56FPB3TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Significance of Chlorotrihexylsilane

Position within Hexyl-Substituted Silanes

This compound belongs to the family of hexyl-substituted silanes, which are characterized by the presence of one or more hexyl (C₆H₁₃) groups attached to the silicon atom. The long alkyl chains of the hexyl groups impart significant hydrophobicity and solubility in non-polar organic solvents.

Within this family, the reactivity and application are determined by the other substituents on the silicon atom. For instance, in a study on the synthesis of (α-hydroxyalkyl)silanes, dimethylphenyl(α-hydroxyhexyl)silane was utilized. acs.org In another research effort, the asymmetric silicon phthalocyanine derivative, (tri-n-hexylsilyl oxide) fluorosilicon phthalocyanine, was synthesized and showed potential in organic thin-film transistors. researchgate.net

This compound, with its three hexyl chains and one reactive chlorine atom, serves as a versatile precursor for the synthesis of other trihexylsilyl-containing compounds. The chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functionalities.

Relevance in Contemporary Organic Synthesis

This compound is a valuable reagent in modern organic synthesis. Its primary role is as a silylating agent, used to introduce the trihexylsilyl group onto a molecule. This group can serve as a protecting group for sensitive functionalities or as a hydrophobic tag to enhance solubility in organic solvents during synthesis.

Recent research highlights its utility in various synthetic applications:

Peptide Synthesis : In liquid-phase peptide synthesis, super silyl groups derived from compounds like this compound have been developed as hydrophobic tags. researchgate.net These tags improve the solubility and reactivity of peptides in organic solvents, facilitating their synthesis and purification. researchgate.net

Synthesis of Phthalocyanine Compounds : this compound has been used in the synthesis of silicon phthalocyanine derivatives. emich.edu In one procedure, it was reacted with a mixture of silicon phthalocyanine oligomers to cap the terminal hydroxyl groups, aiding in their separation and purification. emich.edu

Precursor for Other Reagents : It serves as a starting material for the synthesis of other functionalized silanes. For example, it can be used to prepare silyl ethers and other derivatives that have applications in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. lsu.edu

The trihexylsilyl group's bulkiness and lipophilicity can also influence the stereochemical outcome of reactions and modify the electronic properties of molecules, making it a tool for fine-tuning chemical processes.

Impact on Materials Science Research

This compound is a versatile organosilicon compound that has a significant impact across various domains of materials science. chemimpex.com Its unique molecular structure, featuring a reactive chlorosilyl headgroup and three long hexyl chains, allows for the precise modification of material surfaces. This capability is leveraged to enhance properties such as hydrophobicity, adhesion, and chemical resistance, making it a valuable tool in the development of advanced materials. chemimpex.comsmolecule.com Its applications span from creating protective coatings and functionalizing nanoparticles to fabricating sophisticated electronic components. chemimpex.com

A primary application of this compound in materials science is in surface modification. The compound reacts with hydroxyl (-OH) groups present on the surfaces of many materials like glass, metals, and ceramics to form robust, covalently bonded self-assembled monolayers (SAMs). chemimpex.commpg.de These monolayers, driven by the long alkyl chains, create a low-energy surface that is highly water-repellent, or hydrophobic. chemimpex.comgelest.com This property is crucial for developing self-cleaning windows, anti-fogging coatings, and corrosion-resistant surfaces. google.comschoenfischlab.com Research has demonstrated that chlorosilanes, including this compound, can be used to create highly durable hydrophobic coatings, sometimes in conjunction with other silanes like silicon tetrachloride to form robust anchor layers on substrates such as glass. google.com The resulting surfaces can achieve water contact angles greater than 150°, classifying them as superhydrophobic. schoenfischlab.com

In the realm of nanotechnology, this compound is employed to functionalize the surfaces of nanoparticles. chemimpex.com This surface modification is critical for preventing the agglomeration of nanoparticles and ensuring their stable dispersion in various media. tech-p.com By coating nanoparticles, this compound alters their surface chemistry, which can be essential for applications in catalysis and drug delivery systems. chemimpex.comnanbiosis.es The functionalization process involves the reaction of the silane with the nanoparticle surface, creating a protective organic layer. nih.govarxiv.org

The electronics industry also benefits from the properties of this compound, particularly in the fabrication of semiconductor devices. chemimpex.com It is used to modify the surfaces of substrates and dielectric layers in organic field-effect transistors (OFETs) and organic solar cells (OSCs). washington.eduresearchgate.net Treating the surface of a dielectric like silicon dioxide with this compound can reduce surface defects and improve the interface quality between the dielectric and the organic semiconductor. brewerscience.comresearchgate.net This leads to enhanced device performance, including higher charge carrier mobility and improved stability. In organic photovoltaics, modifying interface layers is crucial for achieving high efficiency and prolonging the device's operational lifetime. sciopen.comeurekalert.org

Furthermore, this compound plays a role in separation science, a field integral to chemistry and materials analysis. chromatographytoday.comlongdom.org It is used to prepare the stationary phases in certain types of chromatography, such as reversed-phase high-performance liquid chromatography (HPLC). mpg.denih.gov By chemically bonding the trihexylsilyl groups to the surface of silica particles, a non-polar stationary phase is created. This allows for the separation of mixtures based on the hydrophobicity of their components. ed.ac.uksepscience.com The choice of alkylsilane, like this compound, allows for the tuning of the stationary phase's properties to achieve specific separation goals. mpg.de

| Application Area | Research Focus | Key Findings | Source Index |

|---|---|---|---|

| Surface Modification | Creation of hydrophobic and superhydrophobic surfaces. | Forms durable, water-repellent coatings on various substrates like glass and metal. Can achieve superhydrophobicity (water contact angle >150°), leading to self-cleaning properties. | chemimpex.comgoogle.comschoenfischlab.com |

| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers to control surface properties. | Chlorosilanes spontaneously form robust, covalently bonded monolayers on hydroxylated surfaces. The long alkyl chains provide steric hindrance, contributing to an ordered structure. | mpg.ded-nb.infouni-tuebingen.de |

| Organic Electronics | Improving performance and stability of semiconductor devices (OFETs, OSCs). | Surface treatment with this compound reduces trap states at the dielectric/semiconductor interface, enhancing charge mobility and device reliability. | chemimpex.combrewerscience.comsciopen.com |

| Nanoparticle Functionalization | Stabilizing nanoparticles and modifying their surface properties. | Provides a protective organic coating that prevents agglomeration and improves dispersion in various solvents, which is crucial for catalytic and biomedical applications. | chemimpex.comtech-p.comnih.gov |

| Separation Science | Development of stationary phases for chromatography. | Used to create non-polar stationary phases for reversed-phase HPLC, enabling the separation of molecules based on hydrophobicity. | mpg.denih.goved.ac.uk |

| Property | Value | Source Index |

|---|---|---|

| Molecular Formula | C18H39ClSi | chemimpex.com |

| Molecular Weight | 319.04 g/mol | chemimpex.com |

| Appearance | Colorless liquid | chemimpex.com |

| Density | 0.871 g/mL at 25 °C | |

| Boiling Point | 153-154 °C at 5 mmHg | |

| Refractive Index | 1.454 (at 20 °C) | |

| CAS Number | 3634-67-1 | chemimpex.com |

Precursor Synthesis and Preparation Strategies

The synthesis of this compound often proceeds through the preparation of specific precursors, which are then converted to the final product. Key among these precursors are trihexylsilanol and the Grignard reagents required to introduce the hexyl groups.

Synthesis of Trihexylsilanol as a Precursor

Trihexylsilanol [(CH₃(CH₂)₅)₃SiOH] serves as a crucial intermediate in the synthesis of various trihexylsilyl compounds. One common laboratory-scale method for its preparation involves the hydrolysis of this compound itself. In a typical procedure, this compound is reacted with water in the presence of a base, such as triethylamine, and a solvent like diethyl ether. The triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction.

While this method is effective for converting existing this compound to the silanol, a more fundamental precursor synthesis would start from more basic silicon compounds. A logical route involves the reaction of a silicon tetrahalide, such as silicon tetrachloride (SiCl₄), or an organotrichlorosilane with a hexyl Grignard reagent, followed by hydrolysis of the resulting crude chlorosilane. This approach allows for the stepwise introduction of the hexyl groups and subsequent formation of the silanol. The silanol can then be used to produce other derivatives, such as trihexylsiloxy compounds, by reacting it with appropriate reagents. acs.org

Generation of Grignard Reagents for Hexyl Introduction

The introduction of hexyl groups onto a silicon center is most commonly achieved using a Grignard reagent. chemguide.co.ukchemohollic.com The required hexylmagnesium halide (e.g., hexylmagnesium bromide) is prepared by reacting an n-hexyl halide, such as 1-bromohexane, with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). orgsyn.org Trace amounts of an activator like iodine or 1,2-dibromoethane can be used to initiate the reaction on the surface of the magnesium, which is often coated with a passivating layer of magnesium oxide. mnstate.edu

The general reaction for the formation of the Grignard reagent is: CH₃(CH₂)₅Br + Mg → CH₃(CH₂)₅MgBr

Once formed, the hexylmagnesium bromide can be reacted with a silicon halide, such as silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃), to form the silicon-carbon bonds. gelest.com For the synthesis of a fully substituted silane like tetrahexylsilane or this compound, the stoichiometry of the Grignard reagent to the silicon halide is critical.

Table 1: Grignard Reagent Formation for Hexyl Introduction

| Reactant 1 | Reactant 2 | Solvent | Initiator (optional) | Product |

|---|---|---|---|---|

| 1-Bromohexane | Magnesium turnings | Anhydrous Diethyl Ether or THF | Iodine crystal, 1,2-dibromoethane | Hexylmagnesium bromide |

Considerations for Reaction Conditions and Stoichiometry

The success of synthesizing this compound via a Grignard reaction is highly dependent on carefully controlled reaction conditions and stoichiometry.

Reaction Conditions:

Anhydrous Environment: Grignard reagents are highly reactive towards protic solvents, especially water. The presence of moisture will quench the Grignard reagent, forming hexane and magnesium salts, thus reducing the yield of the desired organosilane. chemguide.co.uk Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Solvent: The choice of solvent is crucial. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are preferred because they solvate the magnesium center of the Grignard reagent, stabilizing it. nih.gov Kinetic studies have shown that reactions in THF are often much faster than in diethyl ether. nih.govresearchgate.net The use of hydrocarbon co-solvents like toluene can also influence reaction rates, in some cases accelerating the reaction with alkoxysilanes. researchgate.netresearchgate.net

Temperature: The formation of the Grignard reagent is exothermic. The temperature should be controlled, often by the rate of addition of the alkyl halide, to maintain a gentle reflux. chemguide.co.uk For the subsequent reaction with the chlorosilane, the temperature may need to be controlled to prevent side reactions. For instance, excessive heat can promote Wurtz-type coupling of the alkyl halides.

Stoichiometry: The stoichiometry of the Grignard reagent relative to the chlorosilane starting material determines the final product. To synthesize this compound from silicon tetrachloride (SiCl₄), a molar ratio of approximately 3:1 of hexylmagnesium halide to SiCl₄ is required.

SiCl₄ + 3 CH₃(CH₂)₅MgBr → (CH₃(CH₂)₅)₃SiCl + 3 MgBrCl

In practice, a slight excess of the Grignard reagent may be used to ensure complete reaction. The order of addition is also important. To achieve full substitution, the silane is typically added to the Grignard reagent solution (normal addition). gelest.com If partial substitution is desired, the Grignard reagent is added to the silane (reverse addition). gelest.com The reaction is subject to the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with dialkylmagnesium and magnesium dihalide. This equilibrium can affect the reactivity and the course of the reaction. nih.govresearchgate.net

Table 2: Key Parameters in Grignard Synthesis of Alkyl-Silanes

| Parameter | Consideration | Rationale |

|---|---|---|

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent; THF can lead to faster reactions. nih.govresearchgate.net |

| Temperature | Controlled, often at reflux for Grignard formation | Prevents side reactions like Wurtz coupling and controls exothermic processes. |

| Stoichiometry | ~3:1 ratio of Grignard to SiCl₄ for (C₆H₁₃)₃SiCl | Controls the degree of alkyl substitution on the silicon atom. |

| Addition Order | Normal addition (silane to Grignard) | Favors complete substitution of the chloro groups. gelest.com |

Direct Synthetic Routes to this compound

Direct methods for synthesizing this compound and its derivatives aim to create the silicon-carbon bonds in a more streamlined process, sometimes avoiding the pre-formation of a Grignard reagent.

Reaction of Halogenated Pyrenes with Chlorosilanes

While not a direct route to this compound itself, the reaction of halogenated aromatic compounds like bromopyrene with chlorosilanes illustrates a relevant synthetic strategy for creating functionalized silanes. In a procedure analogous to Grignard synthesis, 1-bromopyrene can be reacted with magnesium to form the corresponding Grignard reagent, pyrenylmagnesium bromide. This intermediate is then reacted with a chlorosilane, such as silicon tetrachloride, to attach the pyrenyl group to the silicon atom. dtic.milgoogle.com

A study details the synthesis of 1-pyrenyltrichlorosilane where a solution of 1-bromopyrene in a THF/ether mixture is treated with tert-butyllithium at low temperatures, followed by the addition of silicon tetrachloride. dtic.mil Although this uses an organolithium reagent, the principle of reacting a metalated arene with a chlorosilane is the same. This methodology could be adapted to produce pyrene-functionalized trihexylsilane derivatives by using this compound as the substrate instead of silicon tetrachloride.

Silane Functionalization via Magnesium-Mediated Reactions

Magnesium metal can be used directly in reactions with alkyl halides and chlorosilanes, bypassing the separate step of Grignard reagent formation. This is often referred to as a Barbier-type reaction. A mechanochemical approach has been reported for the synthesis of arylsilanes, where an aryl halide and a chlorosilane are milled with magnesium powder, yielding the arylsilane in minutes under mild, air-stable conditions. researchgate.net This method avoids the need for sensitive, pre-formed organometallic reagents.

Furthermore, magnesium-mediated reductive reactions have been developed for the synthesis of various organosilanes. For example, a method for preparing fluorinated alkyl silanes involves the reaction of a fluorinated alkyl sulfur compound with a chlorosilane in the presence of magnesium metal as a reducing agent. google.com Another approach involves the direct reaction of methyl chloride with magnesium and palladium-infused silica substrates to produce methyl chlorosilanes. nih.gov These magnesium-mediated processes highlight alternative strategies that could be adapted for the direct synthesis of this compound from hexyl chloride and a suitable silicon source in the presence of magnesium metal.

Optimization of Reaction Parameters and Yields

The synthesis of this compound and its subsequent reactions are highly dependent on the careful optimization of various parameters to maximize product yield and purity. Key factors that are often manipulated include reaction time, temperature, and the molar ratios of reactants and catalysts. mdpi.com The goal of such optimization is to find conditions that favor the desired reaction pathway while minimizing side reactions and the formation of byproducts. beilstein-journals.orgprismbiolab.com

In many synthetic procedures involving silyl chlorides, including this compound, polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed. utexas.edu The choice of solvent can significantly influence the reaction rate and the stability of intermediates. For instance, in the synthesis of a trihexylsilyl-protected triflate precursor, a five-fold excess of this compound was used, indicating that adjusting reactant stoichiometry is a critical optimization parameter. doi.org

The optimization process often involves a systematic approach, such as Design of Experiments (DoE), where multiple factors are varied simultaneously to build a model that predicts the optimal conditions. prismbiolab.com This is more efficient than the traditional "one factor at a time" (OFAT) method. prismbiolab.com For example, in the tosylation of cellulose, reaction time, temperature, and molar ratio were identified as key variables, with reaction time having the most significant impact on the degree of substitution. mdpi.com While this example does not directly involve this compound, the principles of optimizing these same parameters are broadly applicable.

Recent advancements have also seen the rise of automated self-optimizing flow reactors which can rapidly test a wide range of conditions to find the optimal parameters for a given reaction, significantly accelerating the optimization workflow. beilstein-journals.org These systems can adjust parameters in real-time based on in-line analysis, leading to enhanced yields and throughput. beilstein-journals.org

A study on the synthesis of a trihexylsiloxy[subphthalocyaninato]boron(III) compound involved refluxing the reactants with this compound for 8 hours. emich.edu The subsequent purification by chromatography yielded the product at 15%. thieme-connect.de This highlights that even with optimized reaction times, purification remains a crucial step to obtain the final product, and the reported yield reflects the efficiency of the entire process, not just the initial reaction.

The following table summarizes key parameters that are typically optimized in reactions involving this compound and similar silylating agents.

| Parameter | Typical Range/Value | Rationale for Optimization | Example Reference |

|---|---|---|---|

| Molar Ratio (Silylating Agent:Substrate) | Excess (e.g., 5:1) | To drive the reaction to completion and ensure all substrate reacts. | doi.org |

| Reaction Temperature | Ambient to Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of reactants or products. | emich.edu |

| Reaction Time | Minutes to several hours (e.g., 8 hours) | To allow the reaction to reach completion. Monitored to prevent the formation of degradation products. | emich.edu |

| Solvent | Polar Aprotic (e.g., DMF, Diethyl Ether) | To dissolve reactants and facilitate the reaction. Polar solvents can stabilize charged intermediates. | utexas.eduemich.edu |

| Catalyst | Bases (e.g., Imidazole, Pyridine) | To activate the silylating agent and/or deprotonate the substrate, increasing the reaction rate. | utexas.edu |

Formation of Silyl Ether Derivatives Utilizing this compound

This compound is a key reagent for the introduction of the trihexylsilyl protecting group onto molecules containing hydroxyl functionalities, forming stable silyl ethers. researchgate.net This process, known as silylation, is a fundamental transformation in organic synthesis.

The reaction of this compound with hydroxyl-containing substrates, such as alcohols, proceeds via a nucleophilic substitution at the silicon atom. The hydroxyl group of the substrate attacks the electrophilic silicon center of the this compound, displacing the chloride ion. researchgate.net This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid byproduct and can also act as a catalyst. researchgate.net

The reactivity of the hydroxyl group is influenced by steric hindrance, with primary alcohols generally reacting faster than secondary, which are in turn more reactive than tertiary alcohols. this compound, with its three hexyl chains, is a sterically bulky silylating agent. This bulk can be exploited to achieve selective silylation of less hindered hydroxyl groups in a molecule containing multiple such functionalities.

An example of its application is the reaction with a triflate-appended precursor containing a hydroxyl group, where this compound was used in the presence of imidazole and DMF to form the corresponding trihexylsilyl ether. utexas.edu This reaction is crucial for the synthesis of molecular wires intended for surface functionalization of semiconductors. utexas.edu

This compound has been utilized in the derivatization of polysaccharides, specifically poly(α(1→4)glucopyranose), also known as amylose. google.com In this context, the hydroxyl groups along the polysaccharide backbone react with this compound to form silyl ether linkages. google.com This modification imparts hydrophobicity to the naturally hydrophilic polymer. google.com

The extent of this derivatization is described by the degree of substitution (DS), which indicates the average number of hydroxyl groups per glucopyranose monomeric unit that have been modified. google.com In these preparations, it is often observed that the primary hydroxyl groups on the glucopyranose units are more readily derivatized than the secondary hydroxyl groups. google.com The resulting hydrophobic α(1→4)glucopyranose polymers with silyl ether linkages have been investigated for use in medical applications, such as in the formation of biodegradable matrices for implantable devices. google.com

Catalysts and additional reagents play a pivotal role in silylation reactions involving this compound, enhancing the reaction rate and efficiency. Common catalysts are nitrogenous bases like imidazole and pyridine. utexas.edu

These catalysts can function in several ways. They can act as nucleophilic catalysts, where the base first reacts with the this compound to form a highly reactive silyl-imidazolium or silyl-pyridinium intermediate. researchgate.netuni-muenchen.de This intermediate is then more susceptible to attack by the hydroxyl group of the substrate. researchgate.net Imidazole, for example, is often used in conjunction with a solvent like DMF to promote the O-silylation of primary and secondary alcohols. utexas.edumdpi.com

Alternatively, the base can simply act as an acid scavenger, neutralizing the HCl that is formed during the reaction. This is particularly important as the buildup of acid can lead to unwanted side reactions or decomposition of acid-sensitive substrates. Pyridine is an especially useful solvent and catalyst because it can effectively act as an HCl acceptor.

The choice of catalyst can also influence the selectivity of the silylation. For instance, more sterically hindered bases might favor the silylation of less sterically hindered alcohols. The efficiency of the catalyst can also be a factor; N-methylimidazole (NMI) has been shown to catalyze silylation reactions much faster than more sterically hindered isothiourea catalysts, likely due to its smaller size. rsc.org

The following table details common catalysts and reagents used in silylation reactions with this compound.

| Catalyst/Reagent | Role | Mechanism/Function | Example |

|---|---|---|---|

| Imidazole | Nucleophilic Catalyst & Base | Forms a highly reactive N-silylimidazolium intermediate; neutralizes HCl byproduct. | utexas.edumdpi.com |

| Pyridine | Base/Solvent | Acts as an HCl acceptor, driving the reaction forward. Can also serve as the reaction solvent. | |

| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that helps to dissolve reactants and stabilize charged intermediates. | utexas.edu |

| N-Methylimidazole (NMI) | Nucleophilic Catalyst | A less sterically hindered and highly effective catalyst that can significantly increase the reaction rate. | rsc.org |

Application in Poly(α(1→4)glucopyranose) Derivatization

Advanced Synthetic Techniques for this compound Integration

To improve the efficiency and environmental friendliness of synthetic processes involving this compound, advanced techniques such as microwave-assisted synthesis are being explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. scielo.org.mxtsijournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.netmdpi.com

The principle behind MAOS is the interaction of microwaves with polar molecules (dipoles) and ions in the reaction mixture, causing rapid internal heating. anton-paar.com This can lead to temperatures far above the solvent's boiling point when conducted in sealed vessels, a phenomenon known as superheating, which significantly shortens reaction times according to the Arrhenius law. anton-paar.com

In the context of silyl ether chemistry, microwave assistance has been successfully applied to both the formation (silylation) and cleavage (desilylation) of silyl ethers. mdpi.com For instance, a microwave-assisted method for the deprotection of various silyl ethers, including those derived from bulky silanes, has been developed using Selectfluor as a catalyst. organic-chemistry.org This process is fast, with reactions often completing within minutes, and highly chemoselective. organic-chemistry.org

While specific examples detailing the microwave-assisted synthesis using this compound are not prevalent in the searched literature, the principles are directly applicable. The synthesis of silyl ethers from alcohols and silyl chlorides is a standard reaction type that benefits from microwave irradiation. mdpi.comtsijournals.com A general procedure for microwave-assisted O-silylation involves irradiating a mixture of the alcohol, silyl chloride, and a catalyst, often under solvent-free conditions, leading to high yields in very short reaction times. mdpi.com For example, the synthesis of various ether derivatives has been achieved in 45-100 seconds under microwave irradiation. tsijournals.com Given these precedents, it is highly probable that reactions involving the integration of the trihexylsilyl group via this compound could be significantly optimized using microwave technology.

The table below summarizes the advantages of using microwave-assisted synthesis in reactions relevant to this compound chemistry.

| Advantage | Description | Reference |

|---|---|---|

| Rate Acceleration | Reaction times are often reduced from hours to minutes. | tsijournals.comresearchgate.net |

| Higher Yields | Improved efficiency often leads to higher isolated yields of the desired product. | researchgate.net |

| Improved Purity | Reduced reaction times and more uniform heating can minimize the formation of byproducts. | scielo.org.mx |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles. | anton-paar.com |

| Solvent-Free Conditions | Many microwave-assisted reactions can be performed without a solvent, aligning with green chemistry principles. | mdpi.comscielo.org.mx |

Flow Chemistry Approaches

The synthesis of organosilicon compounds, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing methods, primarily by providing superior control over reaction parameters, enhancing safety, and improving scalability. acs.orgthieme.de In a flow chemistry setup, reactants are pumped through a network of tubes or microreactors, enabling precise management of temperature, pressure, and residence time. mdpi.com This level of control is particularly advantageous for the synthesis of chlorosilanes, where reactions can be highly exothermic. thieme.de

The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, preventing the formation of hot spots that can lead to side reactions or thermal runaways, a critical consideration in chlorination processes. thieme.de This enhanced thermal management allows for reactions to be conducted under more aggressive conditions than are safely achievable in batch reactors, potentially leading to higher yields and purity. mdpi.com Furthermore, flow systems enable the safe handling of hazardous reagents and intermediates by confining them to small volumes within the reactor system. noelresearchgroup.com

The table below illustrates typical parameters that are controlled in a continuous flow process for siloxane synthesis, which shares principles with this compound synthesis.

| Parameter | Controlled Variable | Typical Range | Impact on Synthesis |

| Temperature | Heating/Cooling Unit | 20 - 250 °C | Affects reaction rate and selectivity. acs.orggoogle.com |

| Flow Rate | Syringe or HPLC Pumps | 0.1 - 10 mL/min | Determines residence time and reagent stoichiometry. acs.orggoogle.com |

| Residence Time | Reactor Volume / Flow Rate | Seconds to Hours | Controls reaction completion and yield. acs.org |

| Pressure | Back-Pressure Regulator | 1 - 20 bar | Allows for heating solvents above their boiling points. mdpi.com |

| Mixing | Static Mixers/Coaxial Nozzles | N/A | Ensures efficient mass transfer between reactants. researchgate.net |

Convergent Synthesis Strategies

This strategy is particularly well-suited for creating complex, functionalized organosilanes and dendrimers. crimsonpublishers.com For instance, in the synthesis of a complex silyl ether derivative, different parts of the molecule, such as a functionalized aromatic core and a silyl-containing side chain, can be prepared separately. mdpi.com The protection of multiple hydroxyl groups with silyl protecting groups is a key feature in many of these strategies, preventing side reactions during fragment coupling. mdpi.com The fragments are designed to be joined using high-yield coupling reactions, such as the Horner-Wadsworth-Emmons reaction or various cross-coupling methods. mdpi.com

The application of convergent synthesis has been demonstrated in the creation of molecules with quaternary stereogenic centers and polycyclic systems where silyl ethers are key intermediates. caltech.edu In these cases, two complex fragments can be joined via reactions like a 1,2-addition, followed by a rearrangement catalyzed by a silyl-based agent such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). caltech.edu This approach allows for the efficient construction of intricate molecular architectures that would be challenging to access through linear methods. caltech.edugoogleapis.com The strategy enables the modification and optimization of individual fragments before their final assembly, which is a major advantage in developing new materials or pharmaceutical compounds. googleapis.com

A conceptual convergent synthesis for a hypothetical functionalized this compound derivative is outlined in the table below.

| Synthesis Stage | Fragment A Preparation | Fragment B Preparation | Final Fragment Coupling |

| Description | Synthesis of an aryl bromide core with a protected functional group (e.g., an alcohol protected as a TBS ether). | Conversion of this compound to a reactive organometallic species (e.g., a silyl-Grignard reagent). | Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) between Fragment A and Fragment B. |

| Key Intermediates | 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene | Trihexylsilylmagnesium chloride | (4-(Trihexylsilyl)phenyl)methanol (after deprotection) |

| Rationale | Pre-installation of functionality on a stable fragment simplifies the final steps and avoids protecting group issues on the final product. | Creates a nucleophilic silicon species ready for C-Si bond formation. | Efficiently joins the two complex fragments with high yield and selectivity. |

Reactivity and Reaction Mechanisms in Chlorotrihexylsilane Chemistry

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution is a cornerstone of chlorotrihexylsilane's reactivity. wikipedia.org In these reactions, a nucleophile attacks the electron-deficient silicon atom, leading to the displacement of the chloride ion, which is a good leaving group. wikipedia.org This process can be categorized as a type of S_N2 (Substitution Nucleophilic Bimolecular) reaction. solubilityofthings.com However, unlike typical S_N2 reactions at a carbon center, the reaction at the tertiary silicon atom in this compound is feasible due to silicon's larger size and longer bond lengths, which reduce steric hindrance. libretexts.org

One of the most fundamental reactions of this compound is its hydrolysis, the reaction with water, to form the corresponding trihexylsilanol. wikipedia.org This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile. wikipedia.org

The mechanism involves the attack of a water molecule on the silicon atom, forming a pentacoordinate intermediate. This is followed by the elimination of a chloride ion and a proton to yield the silanol and hydrochloric acid. The presence of a base can facilitate this reaction by deprotonating water, making it a more potent nucleophile (hydroxide ion).

The rate of hydrolysis is influenced by several factors, including the solvent and pH. unm.edu While chlorosilanes are generally reactive towards water, the bulky hexyl groups in this compound can sterically hinder the approach of the water molecule, making the hydrolysis slower compared to less substituted chlorosilanes.

Trihexylsilanol, the product of this compound hydrolysis, can undergo further reaction, specifically condensation, to form a disiloxane. wikipedia.org This reaction involves the elimination of a water molecule from two silanol molecules, creating a stable silicon-oxygen-silicon (siloxane) bond. wikipedia.orguni-siegen.de

The condensation reaction is represented as: 2 (C₆H₁₃)₃SiOH → (C₆H₁₃)₃Si-O-Si(C₆H₁₃)₃ + H₂O

This process is typically catalyzed by either acids or bases. unm.edu Under acidic conditions, one silanol molecule is protonated, making it a better leaving group (water). Under basic conditions, a silanol is deprotonated to a silanolate, which is a stronger nucleophile. The steric hindrance from the hexyl groups also plays a significant role in the rate of condensation. The formation of these siloxane linkages is a key step in the synthesis of silicone polymers. uni-siegen.de

This compound readily reacts with alcohols and phenols to form trihexylsilyl ethers. libretexts.orgsmolecule.com This reaction is a widely used method for protecting hydroxyl groups in organic synthesis due to the stability of the resulting silyl ethers under many reaction conditions. libretexts.org

The general reactions are: (C₆H₁₃)₃SiCl + R'OH → (C₆H₁₃)₃SiOR' + HCl (with an alcohol) (C₆H₁₃)₃SiCl + ArOH → (C₆H₁₃)₃SiOAr + HCl (with a phenol)

This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. libretexts.orgmasterorganicchemistry.com The mechanism is an S_N2-type substitution at the silicon center, where the alcohol or phenol acts as the nucleophile. libretexts.org For phenols, a base is often required to deprotonate the phenol to the more nucleophilic phenoxide ion. savemyexams.comsavemyexams.com The reactivity of the alcohol follows the order of primary > secondary > tertiary, largely due to steric factors.

A study on the silylation of cyclodextrin hydroxyl groups found that the reaction with trihexylsilyl chloride in the presence of imidazole resulted in a 55% extent of reaction. ox.ac.uk

Table 1: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Nucleophile | Product | Byproduct |

| Hydrolysis | Water | Trihexylsilanol | HCl |

| Condensation | Trihexylsilanol | Hexahexyldisiloxane | H₂O |

| Silylation | Alcohol (R'OH) | Trihexylsilyl ether | HCl |

| Silylation | Phenol (ArOH) | Trihexylsilyl ether | HCl |

Formation of Siloxane Linkages via Condensation

Catalytic Transformations Involving this compound

While often used as a stoichiometric reagent, this compound and its derivatives can also participate in and influence catalytic processes.

This compound itself is a silylating agent, but the concept of silylation can be catalytic. smolecule.com In certain systems, a catalytic amount of a highly reactive silylating agent, such as trimethylsilyl triflate, can be used in conjunction with a less reactive one like hexamethyldisilazane to silylate alcohols. researchgate.net While direct catalytic cycles involving this compound are less common, its reactions are fundamental to understanding silylation processes. The efficiency of silylation can be enhanced by catalysts that activate either the chlorosilane or the hydroxyl-containing substrate. For instance, Lewis acids can polarize the Si-Cl bond, making the silicon more electrophilic. researchgate.net

The principles of using silicon-containing compounds in metal-catalyzed reactions are well-established. eie.grmdpi.com While direct examples employing this compound as a ligand are not extensively documented, the broader context of silyl ligands and metal catalysis provides insight. In many transition metal-catalyzed reactions, ligands play a crucial role in solubilizing the metal salt and modulating its electronic properties and reactivity. cmu.edusioc-journal.cn

Silyl groups can be incorporated into more complex ligand structures to tune the steric and electronic environment of a metal center. solvias.com For example, the electronic properties of a ligand can influence the redox potential of the metal catalyst, which in turn affects the kinetics and outcome of reactions like atom transfer radical polymerization (ATRP) or cross-coupling reactions. eie.grcmu.edu The bulky trihexylsilyl group, if incorporated into a ligand scaffold, would exert a significant steric influence, potentially creating a specific chiral pocket around the metal center to influence stereoselectivity. csic.es

In the context of nickel-catalyzed three-component alkene functionalization, nucleophilic [Ni]-SiR₃ intermediates have been proposed. nsf.gov These can be generated from silylating agents and participate in reactions to form new carbon-silicon bonds. nsf.gov Furthermore, metal complexes with amino acid Schiff base ligands have been used as catalysts in reactions like olefin cyclopropanation, where electronic effects of substituents on the ligand framework influence the catalytic process. mdpi.com This highlights the principle that modifying ligands, potentially with groups like trihexylsilyl, can be a strategy in catalyst design.

Influence on Reaction Kinetics and Selectivity

The reactivity of chlorosilanes is significantly influenced by the steric and electronic nature of the substituents on the silicon atom. In the case of this compound, the three hexyl chains present a considerable steric hindrance around the silicon center. This steric bulk plays a crucial role in dictating the kinetics and selectivity of its reactions, particularly in the protection of hydroxyl groups.

The rate of silylation of an alcohol using this compound is generally slower compared to less hindered chlorosilanes like chlorotrimethylsilane. This is a direct consequence of the steric hindrance posed by the hexyl groups, which impedes the approach of the alcohol to the silicon atom. However, this reduced reactivity can be advantageous in achieving chemoselectivity. For instance, in a molecule with multiple hydroxyl groups of varying steric environments (e.g., primary, secondary, and tertiary alcohols), this compound can be used to selectively protect the least sterically hindered primary alcohol.

The choice of reaction conditions, such as the base and solvent, can further modulate the kinetics and selectivity. The use of a non-nucleophilic bulky base can enhance the selectivity for less hindered alcohols. The kinetics of these reactions are often studied to optimize reaction times and yields for specific synthetic transformations. ox.ac.uk The interplay between the steric hindrance of the substrate, the silylating agent, and the reaction conditions allows for a high degree of control over the outcome of the protection reaction.

The selectivity of this compound reactions is not limited to distinguishing between different types of hydroxyl groups. It can also be influenced by the electronic properties of the substrate. For example, the presence of electron-withdrawing or electron-donating groups in the vicinity of a hydroxyl group can affect its nucleophilicity and, consequently, its rate of reaction with this compound. These subtle electronic effects, combined with the dominant steric factors, provide a powerful tool for achieving high levels of selectivity in complex molecule synthesis. umich.edu

Protective Group Chemistry with Trihexylsilyl Moiety

The trihexylsilyl group is a valuable tool in the repertoire of protecting groups used in organic synthesis. nih.govnih.gov Its specific properties, particularly its stability and the methods for its removal, make it suitable for multi-step synthetic sequences where precise control over the reactivity of functional groups is paramount. bham.ac.ukjocpr.comorganic-chemistry.org

Stability of Trihexylsilyl Ethers in Different Media

Trihexylsilyl ethers exhibit a significant degree of stability across a range of chemical environments, a key attribute for a protecting group that must endure various reaction conditions. nih.govnih.gov The stability of silyl ethers is generally correlated with the steric bulk of the alkyl groups on the silicon atom. The sizable hexyl groups in trihexylsilyl ethers provide substantial steric shielding to the silicon-oxygen bond, rendering it less susceptible to cleavage.

Similarly, in basic media, the stability of silyl ethers also tends to increase with steric hindrance. wikipedia.orgharvard.edu This property is crucial in synthetic routes that involve base-mediated reactions, as the trihexylsilyl protecting group can remain intact while other transformations are carried out. The robust nature of trihexylsilyl ethers in both acidic and basic conditions makes them a reliable choice for protecting hydroxyl groups during complex synthetic endeavors. ajol.info

The hydrolytic stability of silyl ethers is also a critical consideration. The Si-O bond in silyl ethers is susceptible to hydrolysis, and the rate of this degradation can be tuned by altering the substituents on the silicon atom. nsf.gov The steric hindrance provided by the hexyl groups in trihexylsilyl ethers contributes to a decreased rate of hydrolysis compared to less hindered silyl ethers. nsf.gov

Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental to the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. bham.ac.ukjocpr.comorganic-chemistry.orgwikipedia.org The trihexylsilyl group can be effectively integrated into such strategies due to its distinct deprotection conditions compared to other common protecting groups.

An orthogonal strategy relies on protecting groups that can be cleaved under mutually exclusive conditions. For instance, a trihexylsilyl ether, which is typically stable to a range of acidic and basic conditions, can be used in conjunction with other protecting groups that are labile to specific reagents. For example, a benzyl ether, which is removed by hydrogenolysis, or an acetate ester, which is cleaved by base-catalyzed hydrolysis, can be used alongside a trihexylsilyl ether. The trihexylsilyl group would remain unaffected during the removal of these other groups.

The diethylisopropylsilyl (DEIPS) ether, which is structurally similar to a trihexylsilyl ether but can be removed more easily, has been used in orthogonal strategies for oligosaccharide synthesis. nih.gov This highlights the principle of fine-tuning the stability of silyl ethers to achieve the desired orthogonality. By carefully selecting a combination of protecting groups with different lability profiles, chemists can sequentially unmask different functional groups in a molecule and perform specific transformations at each stage. nih.gov

The following table illustrates a hypothetical orthogonal protection scheme involving a trihexylsilyl ether:

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal to Trihexylsilyl Ether? |

| Trihexylsilyl Ether | Alcohol | Fluoride ions (e.g., TBAF) | - |

| Benzyl Ether | Alcohol | H₂, Pd/C (Hydrogenolysis) | Yes |

| Acetate Ester | Alcohol | Base (e.g., NaOMe) or Acid | Depends on conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA) | Yes |

This table is for illustrative purposes and the specific conditions and compatibility would need to be determined experimentally for a given synthetic route.

Deprotection Methodologies and Mechanisms

The removal of the trihexylsilyl protecting group is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). gelest.comlibretexts.org The high affinity of silicon for fluoride, due to the strength of the Si-F bond, drives the cleavage of the Si-O bond. harvard.edu

The mechanism of fluoride-mediated deprotection is believed to proceed through a hypervalent silicon intermediate. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate species. This intermediate then collapses, breaking the Si-O bond and liberating the alcohol. The general reaction is as follows:

R-O-Si(Hexyl)₃ + F⁻ → [R-O-Si(Hexyl)₃F]⁻ → R-OH + F-Si(Hexyl)₃

The rate of this deprotection reaction can be influenced by the solvent and the presence of additives. For instance, using TBAF in a solvent like tetrahydrofuran (THF) is a common practice. gelest.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting their outcomes and for designing more efficient and selective synthetic methods. nih.govresearchgate.net These investigations often involve a combination of experimental and computational approaches to elucidate the intricate details of the reaction pathways. ijcce.ac.ircopernicus.orgresearchgate.net

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of chemical reactions. frontiersin.orgmdpi.comd-nb.info DFT calculations can provide valuable insights into the structures of reactants, transition states, and products, as well as the energetics of the reaction pathway. ijcce.ac.irresearchgate.net

For reactions involving this compound, DFT studies can be used to:

Model Transition State Geometries: By calculating the structure of the transition state for the silylation of an alcohol, researchers can gain a deeper understanding of the steric and electronic factors that control the reaction rate and selectivity.

Calculate Activation Energies: The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated using DFT. researchgate.net Comparing the activation energies for the reaction of this compound with different alcohols can help to rationalize the observed selectivity.

Investigate Reaction Pathways: DFT can be used to map out the entire potential energy surface of a reaction, revealing the most likely pathway from reactants to products. ijcce.ac.ir This can help to identify any intermediates or alternative reaction channels.

Predict Reactivity: By calculating various molecular properties, such as electrostatic potentials and frontier molecular orbital energies, DFT can be used to predict the reactivity of different substrates towards this compound. researchgate.net

While specific DFT studies on this compound were not found in the provided search results, the general applicability of these methods to understanding the reactivity of organosilicon compounds is well-established. researchgate.netijcce.ac.ir Such computational investigations, when combined with experimental data, can provide a comprehensive picture of the mechanistic details of this compound chemistry.

Kinetic Studies and Reaction Rate Determinants

The reactivity of this compound is fundamentally governed by the kinetics of its characteristic reactions, most notably hydrolysis. Kinetic studies reveal that the rate of these reactions is influenced by a combination of electronic and steric factors, as well as the conditions of the reaction medium.

The hydrolysis of chlorosilanes, including this compound, is generally understood to proceed via a bimolecular nucleophilic substitution (SN2-Si) type mechanism. ingentaconnect.com This process involves the attack of a nucleophile, typically water, on the silicon center, leading to a pentacoordinate transition state or intermediate. ingentaconnect.com The reaction is generally found to be first-order with respect to the concentration of the chlorosilane. ifremer.fr

Several key determinants govern the rate of this compound hydrolysis:

Steric Hindrance: The most significant factor controlling the reactivity of this compound is the steric bulk of the three hexyl chains attached to the silicon atom. These long alkyl chains physically obstruct the approach of the nucleophile (water) to the electrophilic silicon center. This steric hindrance significantly raises the activation energy of the reaction, making this compound substantially less reactive than analogous chlorosilanes with smaller alkyl substituents, such as trimethylchlorosilane or triethylchlorosilane. researchgate.netrsc.org Computational studies on other chlorosilanes have shown a strong correlation between the reaction barrier and steric factors, which can be described by the geometry of the transition state. researchgate.net

Electronic Effects: The hexyl groups are electron-donating, which slightly increases the electron density at the silicon atom. This effect reduces the electrophilicity of the silicon center, making it a less favorable target for nucleophilic attack and thus contributing to a slower reaction rate compared to silanes with electron-withdrawing groups. ingentaconnect.com

Concentration: As with most chemical reactions, the rate is dependent on the concentration of the reactants. Increasing the concentration of either this compound or water will lead to a higher frequency of molecular collisions and, consequently, an increased reaction rate. scielo.br

Temperature: The reaction rate is positively correlated with temperature. An increase in temperature provides the necessary energy to overcome the activation barrier for the hydrolysis reaction, a relationship described by the Arrhenius equation. ifremer.fr While specific activation energy for this compound hydrolysis is not readily available, values for hydrolysis of other compounds like polyurethanes (around 71 kJ/mol) and other chemical processes provide a general scale for the energies involved. ifremer.frnih.govijcmas.com

pH and Catalysis: The hydrolysis of silanes is subject to catalysis by both acids and bases. scielo.brresearchgate.net Under neutral conditions, the reaction can be slow. However, in acidic or basic media, the rate is significantly accelerated. In acidic conditions, protonation of the chlorine atom can make it a better leaving group, while under basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), attacks the silicon center, leading to a faster reaction. researchgate.net

Table 1: Factors Influencing the Hydrolysis Rate of this compound

| Factor | Effect on Reaction Rate | Rationale |

| Steric Hindrance | Decreases Rate | The three bulky hexyl groups impede the nucleophilic attack of water on the silicon atom, increasing the activation energy. researchgate.netrsc.org |

| Alkyl Group Electronics | Decreases Rate | The electron-donating nature of the hexyl groups reduces the electrophilicity of the silicon center. ingentaconnect.com |

| Concentration | Increases Rate | Higher concentrations of reactants lead to more frequent collisions. scielo.br |

| Temperature | Increases Rate | Provides molecules with sufficient energy to overcome the activation barrier, as described by the Arrhenius equation. ifremer.fr |

| pH (Acidic/Basic) | Increases Rate | Both acid and base catalysis accelerate the hydrolysis reaction compared to neutral conditions. researchgate.net |

Spectroscopic Characterization of Intermediates

The study of chemical reactions often involves the detection and characterization of transient species known as intermediates. In the hydrolysis of this compound, the primary intermediate is trihexylsilanol ( (C₆H₁₃)₃SiOH ), which is formed as the chloro group is replaced by a hydroxyl group. This silanol is itself reactive and can undergo subsequent condensation reactions to form di(trihexyl)siloxane ( ((C₆H₁₃)₃Si)₂O ). Spectroscopic techniques are indispensable for identifying these short-lived species and monitoring the reaction progress. gmidental.com

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose as it allows for the identification of specific functional groups. specac.com During the hydrolysis of this compound, FTIR spectroscopy can be used to track the disappearance of the Si-Cl bond and the appearance of new bands corresponding to the intermediates and products. mdpi.com

Key spectral changes include:

Disappearance of the Si-Cl stretch: The initial spectrum is characterized by an absorption band corresponding to the Si-Cl bond. As the reaction proceeds, the intensity of this peak diminishes.

Appearance of the O-H stretch: The formation of the trihexylsilanol intermediate is marked by the emergence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded silanols. researchgate.netdrawellanalytical.com

Appearance of the Si-O-Si stretch: As the silanol intermediate undergoes condensation, a strong, broad absorption band appears in the 1000-1100 cm⁻¹ range, which is attributed to the asymmetric stretching of the Si-O-Si bond in the resulting siloxane. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ²⁹Si NMR, provides detailed structural information about the molecules in the reaction mixture. ²⁹Si NMR is especially valuable as it directly probes the chemical environment of the silicon atom. tno.nlpascal-man.com

Expected ²⁹Si NMR chemical shifts during the reaction are:

This compound ( (C₆H₁₃)₃SiCl ): The starting material will exhibit a characteristic chemical shift in the ²⁹Si NMR spectrum. For similar trialkylchlorosilanes, these shifts are typically found in the downfield region of the spectrum.

Trihexylsilanol ( (C₆H₁₃)₃SiOH ): The formation of the silanol intermediate results in a new peak, typically shifted upfield from the starting chlorosilane.

Di(trihexyl)siloxane ( ((C₆H₁₃)₃Si)₂O ): The final condensation product will have its own distinct ²⁹Si chemical shift, allowing for the monitoring of all three species (reactant, intermediate, and product) in the same spectrum. researchgate.net

By integrating the peaks in the ²⁹Si NMR spectra, the relative concentrations of each species can be quantified over time, providing valuable kinetic data in addition to structural identification. tno.nl

Table 2: Spectroscopic Signatures for Intermediates in this compound Hydrolysis

| Species | Spectroscopic Technique | Characteristic Signature / Wavenumber / Chemical Shift |

| Trihexylsilanol | FTIR Spectroscopy | Broad O-H stretch: ~3200-3600 cm⁻¹ |

| ²⁹Si NMR Spectroscopy | A specific chemical shift, distinct from the starting material and the final product. | |

| Di(trihexyl)siloxane | FTIR Spectroscopy | Strong, broad Si-O-Si asymmetric stretch: ~1000-1100 cm⁻¹ |

| ²⁹Si NMR Spectroscopy | A specific chemical shift, distinct from the starting material and the intermediate. |

Applications of Chlorotrihexylsilane in Advanced Materials Research

Surface Functionalization and Modificationchemimpex.commaglobalresources.com

The ability of chlorotrihexylsilane to covalently bond to surfaces containing hydroxyl groups makes it a powerful tool for surface functionalization. taylorandfrancis.com This process, known as silanization, can dramatically alter the surface properties of various materials. taylorandfrancis.com

Enhancement of Hydrophobicity and Chemical Resistancechemimpex.commaglobalresources.com

One of the most significant applications of this compound is in rendering surfaces hydrophobic, or water-repellent. maglobalresources.comtrea.com The long hexyl chains of the molecule create a low-energy surface that repels water. When applied to materials like glass, metals, or even textiles, it forms a durable, water-resistant layer. maglobalresources.comsmolecule.com This enhanced hydrophobicity also contributes to improved chemical resistance, protecting the underlying material from environmental factors. chemimpex.commaglobalresources.com

Research has shown that treating surfaces with this compound can significantly increase the water contact angle, a key indicator of hydrophobicity. For instance, modifying silica nanoparticles with alkylsilanes has been a successful strategy for creating superhydrophobic surfaces. researchgate.net These modified surfaces are of great interest for applications such as self-cleaning coatings and oil-water separation. researchgate.net

Adhesion Promotion in Composites and Coatingschemimpex.comchemsilicone.com

This compound acts as a silane coupling agent, effectively bridging the interface between inorganic and organic materials. chemimpex.comcymitquimica.com This is particularly crucial in the production of composite materials, where strong adhesion between the reinforcement (like glass fibers or mineral fillers) and the polymer matrix is essential for optimal mechanical properties. chemsilicone.comshinetsusilicone-global.com

Table 1: Effects of Silane Adhesion Promoters

| Property Enhanced | Benefit in Composites & Coatings |

|---|---|

| Initial Adhesion | Stronger initial bond between materials. chemsilicone.com |

| Moisture Resistance | Prevents degradation of adhesion in humid environments. chemsilicone.com |

| Chemical Resistance | Protects against chemical attack at the interface. chemsilicone.com |

| Mechanical Strength | Improves properties like tear and abrasion resistance. chemsilicone.com |

| Filler Dispersion | Leads to more uniform material properties. kbvresearch.com |

Surface Engineering in Semiconductor Manufacturingmaglobalresources.com

In the electronics industry, this compound finds application in the fabrication of semiconductor devices. chemimpex.commaglobalresources.com It can be used to modify the surfaces of silicon wafers and other components, influencing their electrical properties and performance. For example, it can be used in the deposition of thin, protective, and dielectric layers. maglobalresources.com The ability to precisely control surface properties at the nanoscale is critical for the continued miniaturization and advancement of electronic components. basf.comutexas.edu

Role in Polymer and Resin Synthesismaglobalresources.comsmolecule.com

Beyond surface modification, this compound also plays a role as a building block and intermediate in the synthesis of new polymers and resins with tailored properties.

Intermediate in Silicone Polymer Productionmaglobalresources.comsilicones.eu

This compound serves as a key intermediate in the synthesis of certain silicone polymers. maglobalresources.comsilicones.eu The production of silicones typically involves the reaction of chlorosilanes with water, which then polymerize to form the characteristic siloxane (-Si-O-Si-) backbone. silicones.eugac.edu By incorporating trihexylsilyl groups into the polymer chain, the properties of the resulting silicone, such as flexibility, stability, and hydrophobicity, can be precisely controlled. maglobalresources.comresearchgate.net

Incorporation into Hydrophobic Polysaccharidesgoogle.comnih.gov

There is growing interest in modifying natural polymers like polysaccharides to create new, functional materials. nih.gov this compound can be used to introduce hydrophobic silyl ether linkages onto the polysaccharide backbone. google.com This chemical modification can transform naturally hydrophilic polysaccharides into hydrophobic materials. nih.govresearchgate.net The degree of hydrophobicity can be controlled by the extent of modification. google.com These modified polysaccharides have potential applications in areas such as drug delivery, where they can form micelles to carry hydrophobic drugs, and in the development of biodegradable and water-resistant materials. google.comnih.gov

Advanced Organic and Bio-Organic Applications

This compound and its derivatives are instrumental in several specialized areas of organic and bio-organic chemistry, where the introduction of a bulky, hydrophobic silyl group is advantageous.

In the field of chemoproteomics, which aims to understand the interactions of small molecules with proteins on a proteome-wide scale, silyl ethers have emerged as valuable chemical tools. chemrxiv.org Specifically, silyl ethers are employed as acid-cleavable linkers in the design of photoaffinity labeling probes. chemrxiv.org These probes are used to identify the protein targets of a drug or bioactive molecule.

The general strategy involves connecting a molecule of interest to a photoreactive group (like a diazirine) via a silyl ether linker. After the probe interacts with and covalently cross-links to its target proteins within a biological system, the proteins are isolated and digested into peptides. The bulky molecule of interest can then be easily removed from the cross-linked peptide by cleaving the silyl ether bond under mild acidic conditions. chemrxiv.org This cleavage is crucial because it simplifies the subsequent analysis by mass spectrometry, improving coverage and making it easier to pinpoint the precise site of interaction. chemrxiv.org The use of bulky groups like trihexylsilyl can be advantageous in tailoring the properties of the probe, although steric hindrance is also a factor to consider in probe design. chemrxiv.org

Liquid-phase peptide synthesis (LPPS) is an important method for producing peptides, especially for large-scale synthesis. u-tokyo.ac.jp A major challenge in LPPS is the decreasing solubility of the growing peptide chain in organic solvents, which can hinder reaction efficiency. mdpi.com To overcome this, hydrophobic tags are attached to the peptide to enhance its solubility. rsc.orggenscript.comacs.org

Research has led to the development of "super silyl" groups, such as the tris(trihexylsilyl)silyl group, as highly effective hydrophobic tags. nih.govresearchgate.net This tag, which is synthesized using this compound as a precursor, dramatically increases the solubility of peptides in organic solvents used during synthesis. nih.gov It can be attached to either the C-terminus or the N-terminus of a peptide and is designed to be stable under common peptide synthesis conditions (e.g., Fmoc and Boc chemistries) but easily removable at the end of the synthesis. nih.govresearchgate.net The use of these bulky silyl tags streamlines the purification process, often allowing the desired peptide to be isolated by simple precipitation and filtration. acs.orgnih.govnih.gov

| Tag Type | Chemical Structure | Synthesis Compatibility | Key Advantages |

| Tris(trihexylsilyl)silyl Tag | Contains a Si[Si(C6H13)3] core | Fmoc and Cbz chemistry (when at C-terminus) nih.gov | Excellent solubility enhancement, easy removal, versatile application (N- or C-terminus) nih.govresearchgate.net |

| Propargyl Super Silyl Tag | Propargyl-Si[Si(C6H13)3] | Boc chemistry (acid-resistant) nih.gov | Complementary to other silyl tags, allows for different synthetic strategies nih.gov |

| Benzyl Alcohol Tags | e.g., 3,4,5-Tris(octadecyloxy)benzyl alcohol | Fmoc and Boc chemistry (depending on design) acs.orgnih.gov | Prepared from natural materials, good precipitation yields acs.org |

| This table summarizes the features of silyl-based hydrophobic tags used in liquid-phase peptide synthesis compared to another common hydrophobic tag. |

The synthesis of nucleosides, the building blocks of DNA and RNA, often involves the coupling of a heterocyclic base with a sugar molecule (typically a ribose or deoxyribose derivative). wikipedia.org A cornerstone of modern nucleoside synthesis is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which utilizes silylated heterocyclic bases. wikipedia.orgmdpi.com